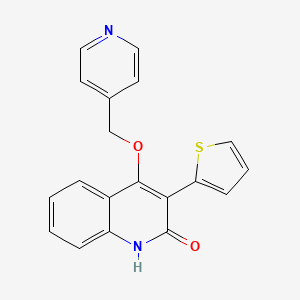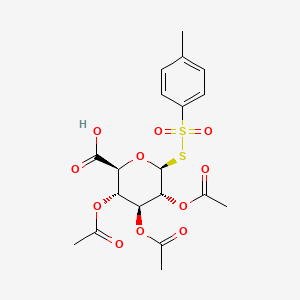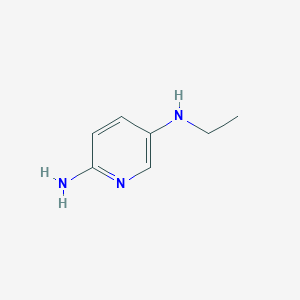![molecular formula C6H12ClF3N2 B13859575 [3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)
[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C6H11F3N2·HCl. It is derived from 2-Cyclopenten-1-one and is used in the synthesis of various pharmacologically active compounds, including LY354740, a glutamate receptor agonist with anticonvulsant and anxiolytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride typically involves the reaction of 2-Cyclopenten-1-one with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a trifluoromethylating agent to introduce the trifluoromethyl group into the cyclopentyl ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated cyclopentyl derivatives, hydrazine derivatives, and substituted cyclopentyl compounds.
Scientific Research Applications
[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding.
Medicine: It plays a role in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- [3-(Trifluoromethyl)cyclopentyl]amine Hydrochloride
- [3-(Trifluoromethyl)cyclopentyl]methanol Hydrochloride
- [3-(Trifluoromethyl)cyclopentyl]carboxylic Acid Hydrochloride
Uniqueness
Compared to similar compounds, [3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C6H12ClF3N2 |
|---|---|
Molecular Weight |
204.62 g/mol |
IUPAC Name |
[3-(trifluoromethyl)cyclopentyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C6H11F3N2.ClH/c7-6(8,9)4-1-2-5(3-4)11-10;/h4-5,11H,1-3,10H2;1H |
InChI Key |
WAWZKDVBJXRYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


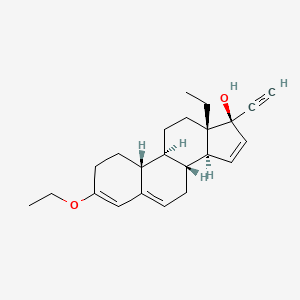
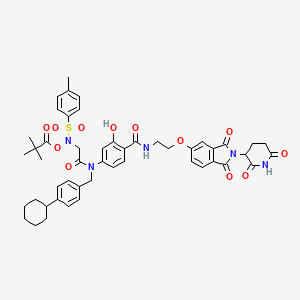
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
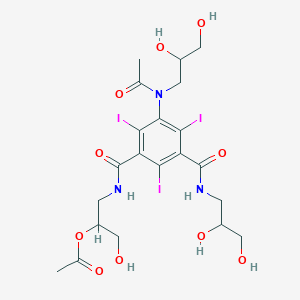
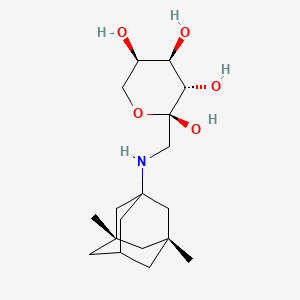
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
